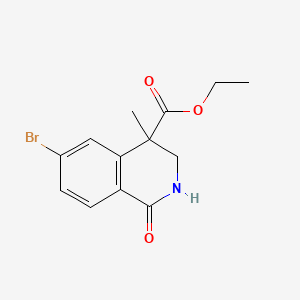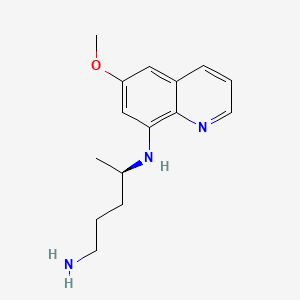
Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a pentanediamine chain attached at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Attachment of the Pentanediamine Chain: The final step involves the reaction of the methoxyquinoline intermediate with 1,4-pentanediamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Known for its use as a fluorescent zinc indicator.
N-(6-Methoxy-8-quinolinyl)-1,4-butanediamine: Similar structure but with a shorter diamine chain.
Uniqueness
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine stands out due to its specific pentanediamine chain, which may confer unique properties in terms of binding affinity and specificity. This makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
57152-56-4 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC 名称 |
(4R)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1 |
InChI 键 |
INDBQLZJXZLFIT-LLVKDONJSA-N |
手性 SMILES |
C[C@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
规范 SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


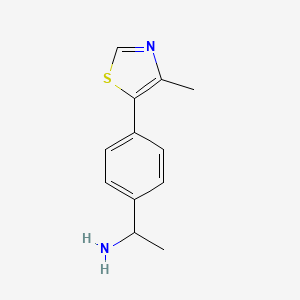
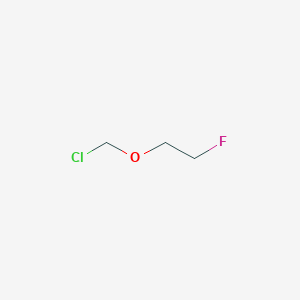
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
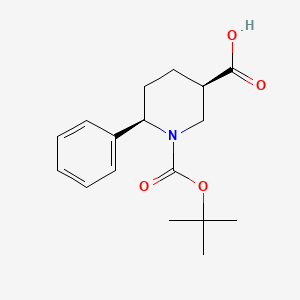
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
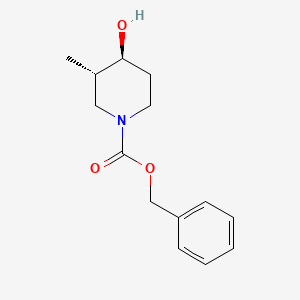
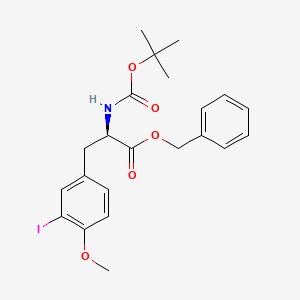
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
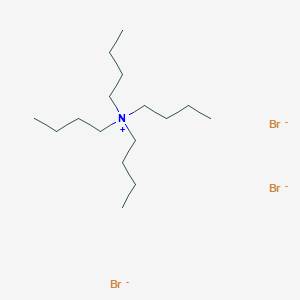
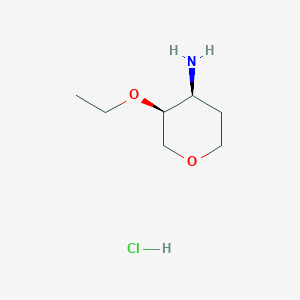
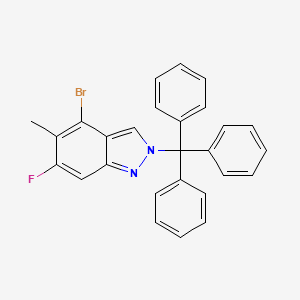
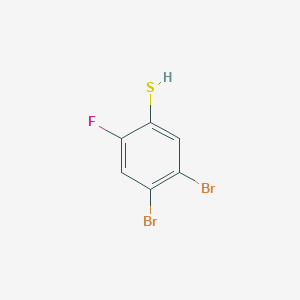
![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
